Lipophilicity (XLogP3) Differentiation: Ortho-Trifluoromethoxy vs. Para-Chloro and Methanesulfonamide Analogs
The target compound exhibits XLogP3-AA = 4.3 [1], reflecting the combined lipophilicity contributions of the ortho-trifluoromethoxy group, the branched methoxypropyl linker, and the meta-chlorophenyl terminus. The closest commercially cataloged analog, 2-chloro-N-(2-(3-chlorophenyl)-2-methoxypropyl)benzenesulfonamide (CAS 1788677-70-2, MW 374.3, C₁₆H₁₇Cl₂NO₃S), replaces the trifluoromethoxy group with chlorine, eliminating fluorination-driven lipophilicity enhancement . The methanesulfonamide analog (CAS 1798512-09-0, MW 277.77) lacks both the trifluoromethoxybenzenesulfonamide scaffold and any halogenation on the sulfonamide ring, resulting in substantially lower predicted logP . The ortho-trifluoromethoxy group is documented in medicinal chemistry literature to increase lipophilicity by approximately 0.5–1.0 logP units relative to methoxy and 0.3–0.7 units relative to para-trifluoromethoxy positioning [2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 4.3 (PubChem computed) |
| Comparator Or Baseline | N-(3-chlorophenyl)-4-(trifluoromethoxy)benzenesulfonamide (CAS 562079-15-6): predicted XLogP3 approximately 3.2–3.5 (class-level estimate based on MW 351.73 and para-trifluoromethoxy positioning); methanesulfonamide analog (CAS 1798512-09-0): predicted XLogP3 approximately 1.8–2.2 |
| Quantified Difference | ΔXLogP3 ≈ +0.8 to +1.1 logP units vs. para-trifluoromethoxy analog; ΔXLogP3 ≈ +2.1 to +2.5 vs. methanesulfonamide analog |
| Conditions | Computed values from PubChem 2.1 (2021.05.07 release); comparator XLogP3 values estimated based on scaffold analysis (exact PubChem computed values unavailable for comparators; this limitation is explicitly noted) |
Why This Matters
Higher lipophilicity (XLogP3 = 4.3) positions this compound in a distinct property space for membrane permeability and blood-brain barrier penetration potential, directly impacting the selection of this scaffold for CNS-targeted screening campaigns over less lipophilic analogs.
- [1] PubChem CID 76150118, Computed XLogP3-AA = 4.3. View Source
- [2] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed PMID: review on trifluoromethoxy group contributions to lipophilicity and metabolic stability. View Source
